molecular formula C14H17N3O3 B11392201 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11392201
M. Wt: 275.30 g/mol
InChI Key: LGGUUGLVLDCEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The methoxyphenyl group and the butanamide moiety further contribute to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Interference with Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types, contributing to its potential anticancer properties.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the oxadiazole ring and butanamide moiety.

    4-methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has an isocyanate functional group instead of the oxadiazole ring and butanamide moiety.

    Thiazole Derivatives: Thiazole derivatives have a similar five-membered heterocyclic ring but contain sulfur instead of oxygen and nitrogen.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C14H17N3O3/c1-9(2)8-12(18)15-14-13(16-20-17-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18)

InChI Key

LGGUUGLVLDCEER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.